molecular formula C16H20N2O2 B2820766 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide CAS No. 851404-40-5

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide

Cat. No.: B2820766
CAS No.: 851404-40-5
M. Wt: 272.348
InChI Key: SFIVCMWKDNREPD-UHFFFAOYSA-N
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Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group and an oxo group, linked to an ethyl butanamide chain. The quinoline moiety is known for its diverse biological activities and is often explored in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound .

Mechanism of Action

The mechanism of action of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-4-15(19)17-8-7-13-10-12-6-5-11(2)9-14(12)18-16(13)20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIVCMWKDNREPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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